molecular formula C9H13NO2 B15051500 O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

Cat. No.: B15051500
M. Wt: 167.20 g/mol
InChI Key: UPDSVTFCCOSESN-UHFFFAOYSA-N
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Description

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C9H13NO2 It is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methoxy-3-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamine derivatives. For example, the compound can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can result in a variety of substituted hydroxylamine derivatives.

Mechanism of Action

The mechanism of action of O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine involves its interaction with molecular targets and pathways. In biological systems, it covalently binds to AP DNA damage sites, inhibiting BER and leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly relevant in its potential use as an anti-tumor agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit BER and potentiate the anti-tumor activity of alkylating agents sets it apart from simpler hydroxylamine derivatives .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

O-[(2-methoxy-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C9H13NO2/c1-7-4-3-5-8(6-12-10)9(7)11-2/h3-5H,6,10H2,1-2H3

InChI Key

UPDSVTFCCOSESN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CON)OC

Origin of Product

United States

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